A-1331852 - 1430844-80-6

A-1331852

Catalog Number: EVT-257587
CAS Number: 1430844-80-6
Molecular Formula: C38H38N6O3S
Molecular Weight: 658.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-1331852 is a selective, orally bioavailable, small-molecule inhibitor of the BCL-XL protein. [] BCL-XL is an anti-apoptotic protein belonging to the BCL-2 family, which plays a crucial role in regulating apoptosis, a form of programmed cell death. A-1331852 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BCL-2 family members to induce apoptosis in cells that rely on BCL-XL for survival. This compound is primarily used in pre-clinical research to explore BCL-XL's role in various cellular processes and evaluate its potential as a therapeutic target in different diseases, particularly cancer.

Overview

A-1331852 is a first-in-class, orally active inhibitor of B-cell lymphoma-extra large protein (BCL-XL), a member of the BCL-2 family of proteins. This compound has been developed to selectively induce apoptosis in BCL-XL-dependent tumor cells, making it a promising candidate in cancer therapy, particularly for solid tumors. The discovery and optimization of A-1331852 were driven by structure-based drug design, focusing on improving oral bioavailability while maintaining potency and selectivity compared to its predecessor, A-1155463 .

Source

The compound was synthesized as part of a research initiative aimed at developing novel therapeutic agents targeting BCL-XL. The initial design was based on the pharmacophore of A-1155463, which underwent significant modifications to enhance its drug-like properties .

Classification

A-1331852 is classified as a small molecule inhibitor and specifically targets the BCL-XL protein. It plays a critical role in apoptosis regulation and is being investigated for its potential applications in oncology .

Synthesis Analysis

Methods

The synthesis of A-1331852 involved several strategic modifications to the A-1155463 scaffold. Key steps included:

  1. Structure-Based Design: The initial design was guided by the known structure of BCL-XL and its interactions with existing inhibitors.
  2. Rigidification: Modifications were made to increase the rigidity of the molecule, which improved binding affinity and selectivity.
  3. Introduction of sp³-Rich Moieties: The incorporation of sp³-rich groups enhanced molecular interactions within the P4 pocket of BCL-XL, leading to improved pharmacokinetic properties .

Technical Details

The synthetic pathway utilized standard organic chemistry techniques, including:

  • Coupling Reactions: To form key linkages between different molecular fragments.
  • Purification: High-performance liquid chromatography (HPLC) was employed to isolate pure compounds for biological testing.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were used to confirm the structure and purity of A-1331852 .
Molecular Structure Analysis

Structure

A-1331852 features a complex molecular structure characterized by:

  • Core Framework: A tetrahydroisoquinoline-thiazole core that provides essential binding interactions with BCL-XL.
  • Functional Groups: Specific moieties that enhance solubility and bioavailability.

Data

Key structural data include:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • LogP (Partition Coefficient): Indicates favorable lipophilicity for oral absorption.

The structural modifications aimed at optimizing pharmacokinetic properties while ensuring robust interactions with the target protein .

Chemical Reactions Analysis

Reactions

A-1331852 primarily functions through its ability to inhibit BCL-XL, leading to apoptosis in cancer cells. Notable chemical reactions include:

  • Binding Interactions: Formation of non-covalent interactions with BCL-XL, disrupting its anti-apoptotic function.

Technical Details

The compound's mechanism involves competitive inhibition where A-1331852 competes with pro-apoptotic proteins for binding sites on BCL-XL. This interaction prevents BCL-XL from sequestering pro-apoptotic factors, thereby promoting cell death in cancerous cells .

Mechanism of Action

A-1331852 induces apoptosis through several key processes:

  1. Inhibition of Anti-Apoptotic Function: By binding to BCL-XL, it prevents this protein from inhibiting apoptosis.
  2. Activation of Pro-Apoptotic Pathways: The displacement of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), triggering the apoptotic cascade.
  3. Off-target Effects: Recent studies indicate that A-1331852 may also inhibit MCL1 transcription, contributing to its cytotoxic effects in certain leukemia cell lines .

Data

Experimental data show that A-1331852 effectively induces apoptosis in various cancer cell lines at nanomolar concentrations, demonstrating its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

A-1331852 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Demonstrates good solubility in organic solvents, facilitating formulation into oral dosage forms.

Chemical Properties

Chemical stability studies indicate that A-1331852 maintains integrity under physiological conditions (pH 7.4) for extended periods, reducing concerns regarding hydrolysis or degradation during administration .

Applications

A-1331852 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a selective BCL-XL inhibitor, it is being explored for treating various cancers, particularly those dependent on BCL-XL for survival.
  2. Research Tool: It serves as an important tool for studying the role of BCL family proteins in apoptosis and cancer biology, aiding in the understanding of therapeutic resistance mechanisms.

Future clinical trials are expected to further elucidate its efficacy and safety profile in human subjects, paving the way for new treatment paradigms in oncology .

Properties

CAS Number

1430844-80-6

Product Name

A-1331852

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

Molecular Formula

C38H38N6O3S

Molecular Weight

658.82

InChI

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)

InChI Key

QCQQONWEDCOTBV-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O

Solubility

Soluble in DMSO

Synonyms

A-1331852; A 1331852; A1331852

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.